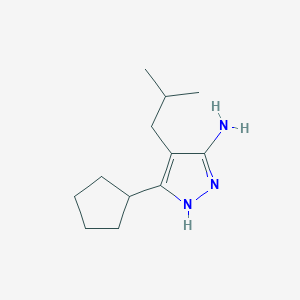

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides and nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

- 3-Cyclopentyl-1H-pyrazol-5-amine

- 5-Cyclopentyl-1H-pyrazol-3-amine

- 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

Comparison: Compared to these similar compounds, 3-Cyclopentyl-4-isobutyl-1h-pyrazol-5-amine is unique due to the presence of the isobutyl group at the 4-position of the pyrazole ringFor instance, the isobutyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties .

Biological Activity

3-Cyclopentyl-4-isobutyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound's molecular formula is C12H18N4 with a molecular weight of 218.30 g/mol. Its structure can be represented by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄ |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various microorganisms, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL for different pathogens. Notably, compounds similar to this pyrazole showed remarkable activity against Candida albicans and Saccharomyces cerevisiae .

Antioxidant Properties

In addition to antimicrobial effects, this compound has been evaluated for antioxidant activity. Pyrazole derivatives have been reported to exhibit significant antioxidant capabilities compared to standard antioxidants like butylhydroxytoluene (BHT) . This dual action makes them promising candidates for therapeutic applications targeting oxidative stress-related diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. For instance, compounds structurally related to this compound have shown moderate to potent antiproliferative activity against various cancer cell lines, with IC50 values indicating significant growth inhibition . Mechanistic studies suggest that these compounds may disrupt tubulin polymerization, akin to known anticancer agents like combretastatin A-4, highlighting their potential as chemotherapeutic agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and apoptosis. Molecular docking studies have provided insights into its binding affinities with target proteins, suggesting that structural modifications can enhance its therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study focusing on a series of pyrazole derivatives reported that those containing sulfonamide moieties exhibited enhanced antimicrobial activity compared to others, suggesting a synergistic effect that could be explored further .

- Antioxidant Screening : In vitro assays demonstrated that certain pyrazoles showed significant antioxidant properties, which could be beneficial in developing drugs aimed at oxidative stress-related conditions .

- Cancer Cell Line Studies : A comparative analysis of various pyrazole derivatives indicated that structural modifications greatly influence their antiproliferative activity against human cancer cell lines such as SGC-7901 and A549 .

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

5-cyclopentyl-4-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H21N3/c1-8(2)7-10-11(14-15-12(10)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15) |

InChI Key |

UQQXMNPRKKHJBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(NN=C1N)C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.